2-Amino-2-methyl-1-(piperazin-1-yl)propan-1-one dihydrochloride

Catalog No.
S13987689
CAS No.
M.F
C8H19Cl2N3O
M. Wt
244.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-2-methyl-1-(piperazin-1-yl)propan-1-one di...

Product Name

2-Amino-2-methyl-1-(piperazin-1-yl)propan-1-one dihydrochloride

IUPAC Name

2-amino-2-methyl-1-piperazin-1-ylpropan-1-one;dihydrochloride

Molecular Formula

C8H19Cl2N3O

Molecular Weight

244.16 g/mol

InChI

InChI=1S/C8H17N3O.2ClH/c1-8(2,9)7(12)11-5-3-10-4-6-11;;/h10H,3-6,9H2,1-2H3;2*1H

InChI Key

GPVSQMRKTVSRIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)N1CCNCC1)N.Cl.Cl

2-Amino-2-methyl-1-(piperazin-1-yl)propan-1-one dihydrochloride is a chemical compound with the molecular formula C8H17Cl2N3O. This compound features a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and is known for its diverse biological activities and applications in medicinal chemistry. The dihydrochloride form indicates that the compound is a salt formed with hydrochloric acid, enhancing its solubility and stability in various solvents.

, including:

  • Oxidation: This reaction can yield ketones or aldehydes.
  • Reduction: This can produce various alcohol derivatives.
  • Substitution: The piperazine ring may be modified through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents: Potassium permanganate and hydrogen peroxide for oxidation.
  • Reducing agents: Sodium borohydride and lithium aluminum hydride for reduction.
  • Nucleophiles: Ammonia or hydroxide ions for substitution reactions.

Major Products Formed

The major products from these reactions vary based on the specific conditions and reagents used, often resulting in derivatives such as substituted piperazine compounds, ketones, or aldehydes.

Research indicates that 2-Amino-2-methyl-1-(piperazin-1-yl)propan-1-one dihydrochloride exhibits significant biological activity, particularly in pharmacological contexts. It has been studied for its potential as a ligand for various receptors and enzymes, influencing pathways related to neurotransmission and other physiological processes. Its structural features allow it to interact with biological targets effectively, making it a candidate for further therapeutic exploration.

The synthesis of 2-Amino-2-methyl-1-(piperazin-1-yl)propan-1-one dihydrochloride typically involves:

  • Starting Materials: The reaction begins with 2-amino-2-methylpropanal or similar precursors.
  • Piperazine Reaction: The precursor is reacted with piperazine under controlled conditions, often in the presence of solvents like ethanol or methanol.
  • Formation of Dihydrochloride Salt: The product is treated with hydrochloric acid to form the dihydrochloride salt, enhancing solubility.
  • Purification: The final product is purified through crystallization or other suitable methods to ensure high purity.

The compound finds applications across multiple fields:

  • Pharmaceuticals: Used as an intermediate in drug synthesis and development.
  • Biochemistry: Employed in studies of enzyme interactions and biological pathways.
  • Chemical Research: Serves as a building block for synthesizing more complex organic molecules.

Interaction studies focus on how 2-Amino-2-methyl-1-(piperazin-1-yl)propan-1-one dihydrochloride interacts with various biological targets. These studies often utilize techniques like:

  • Receptor Binding Assays: To determine affinity and selectivity towards specific receptors.
  • Enzyme Inhibition Studies: To assess its role as an inhibitor or modulator of enzymatic activity.

These studies contribute to understanding its pharmacological profile and potential therapeutic uses.

Several compounds share structural similarities with 2-Amino-2-methyl-1-(piperazin-1-yl)propan-1-one dihydrochloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Amino-2-methylpropanolC4H11NOFunctions primarily as a pH adjuster; less complex structure.
2-MethylpiperazineC5H12N2Lacks the propanone moiety; primarily used in organic synthesis.
2-Amino-3-(piperidinyl)propanolC8H16N2OSimilar piperidine structure; different biological activity profile.

Uniqueness

The uniqueness of 2-Amino-2-methyl-1-(piperazin-1-yl)propan-1-one dihydrochloride lies in its specific combination of functional groups and the presence of the piperazine ring, which imparts distinct properties such as enhanced solubility and specific receptor binding capabilities compared to its analogs. This makes it particularly valuable in pharmaceutical applications where targeted interactions are crucial.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

243.0905176 g/mol

Monoisotopic Mass

243.0905176 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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